molecular formula C11H17NO4 B1610271 (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid CAS No. 417726-36-4

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid

Cat. No.: B1610271
CAS No.: 417726-36-4
M. Wt: 227.26 g/mol
InChI Key: SSYLTDCVONDKNS-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is a chiral compound widely used in organic synthesis and pharmaceutical research. The compound features a pyridine ring that is partially saturated, making it a versatile intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid typically involves the protection of the amine group with a Boc (tert-butoxycarbonyl) group, followed by the formation of the pyridine ring. One common method includes the reduction of a pyridine derivative under specific conditions to achieve the desired tetrahydro structure.

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of pyridine derivatives in the presence of Boc-protected amines. The reaction conditions are optimized to ensure high yield and purity, often involving specific catalysts and controlled temperatures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically leading to the formation of N-oxides.

    Reduction: Reduction reactions can further saturate the pyridine ring or reduce other functional groups present.

    Substitution: Nucleophilic substitution reactions are common, where the Boc group can be replaced under acidic conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Acidic conditions using trifluoroacetic acid (TFA) to remove the Boc group.

Major Products: The major products depend on the type of reaction. For instance, oxidation yields N-oxides, while reduction can lead to fully saturated pyridine derivatives.

Scientific Research Applications

(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is extensively used in:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and as a building block for peptide synthesis.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Industry: In the production of fine chemicals and as a reagent in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through its interactions with biological molecules. The Boc group provides steric protection, allowing selective reactions at other sites. The pyridine ring can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity towards molecular targets.

Comparison with Similar Compounds

    ®-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid: The enantiomer of the compound, differing in its spatial configuration.

    N-Boc-piperidine-2-carboxylic acid: A structurally similar compound with a fully saturated ring.

Uniqueness: (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid is unique due to its partially saturated pyridine ring, which imparts distinct chemical reactivity and biological activity compared to fully saturated or unsaturated analogs.

Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h4-5,8H,6-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSYLTDCVONDKNS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC=CCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC=CC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00463752
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

417726-36-4
Record name (2S)-1-(tert-Butoxycarbonyl)-1,2,3,6-tetrahydropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00463752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 2
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 3
Reactant of Route 3
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 4
Reactant of Route 4
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 5
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid
Reactant of Route 6
(S)-N-Boc-1,2,3,6-tetrahydro-2-pyridinecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.